6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the benzothiazole core using methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving an appropriate amidine and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine are structurally related to the pyrimidine moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined benzothiazole and pyrimidine structure, which imparts distinct biological activities and chemical reactivity. This dual functionality allows for versatile applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-3-23-13-7-11(16-8-17-13)14(20)19-15-18-10-5-4-9(25(2,21)22)6-12(10)24-15/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKBEVSWOYAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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